tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate
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Overview
Description
tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate: is an organic compound with the chemical formula C8H16ClNO4S . It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate typically involves organic synthesis methods. One common route is the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The compound is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Scientific Research Applications
tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .
Comparison with Similar Compounds
- tert-butyl N-[2-(chlorosulfonyl)ethyl]carbamate
- tert-butyl N-[2-(chlorosulfonyl)butyl]carbamate
- tert-butyl N-[2-(chlorosulfonyl)phenyl]carbamate
Uniqueness: tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate is unique due to its specific reactivity and the stability of the tert-butyl group. This stability allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds .
Properties
CAS No. |
2387002-48-2 |
---|---|
Molecular Formula |
C8H16ClNO4S |
Molecular Weight |
257.7 |
Purity |
95 |
Origin of Product |
United States |
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